Nvs-ZP7-4

Description

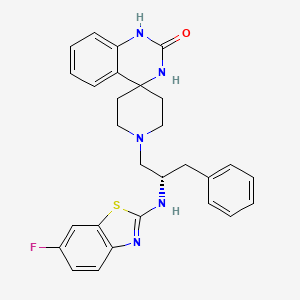

Structure

3D Structure

Properties

IUPAC Name |

1'-[(2S)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOFDZMKSAUTHT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)C[C@H](CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nvs-ZP7-4: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvs-ZP7-4 is a small molecule inhibitor that has emerged from phenotypic screens as a potent modulator of the Notch signaling pathway.[1][2][3][4][5] Extensive research has identified its direct target as the zinc transporter SLC39A7, more commonly known as ZIP7.[1][2][3][4] By inhibiting ZIP7, this compound disrupts zinc homeostasis within the endoplasmic reticulum (ER), leading to a cascade of cellular events including ER stress, the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1][2] Furthermore, recent studies have unveiled a role for this compound in the regulation of ferroptosis, expanding its potential therapeutic applications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting ZIP7 to Induce ER Stress and Inhibit Notch Signaling

The primary mechanism of action of this compound is the direct inhibition of the zinc transporter ZIP7.[1][2][3][4] An analog of this compound has been shown to directly bind to ZIP7 through photoaffinity labeling.[2] Further evidence for direct targeting comes from the observation that a V430E mutation in ZIP7 confers resistance to this compound.[2]

ZIP7 is responsible for the transport of zinc from the endoplasmic reticulum (ER) to the cytosol. Inhibition of ZIP7 by this compound leads to an accumulation of zinc within the ER, altering the delicate zinc homeostasis of the cell.[2] This disruption triggers ER stress and activates the unfolded protein response (UPR), a state characterized by the accumulation of misfolded proteins in the ER.[1] The induction of ER stress is a key event, leading to the downstream effects of Notch pathway inhibition and apoptosis.

Signaling Pathway

The inhibition of ZIP7 by this compound initiates a signaling cascade that culminates in apoptosis. The key steps are outlined below:

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effect of this compound on Apoptosis in T-ALL Cell Lines

| Cell Line | Treatment | % Apoptotic/Dead Cells (Mean ± SD) | Reference |

| TALL-1 (Parental) | 1 µM this compound (72h) | 60 ± 5 | Nolin et al., 2019 |

| TALL-1 (Parental) | 2 µM this compound (72h) | 80 ± 7 | Nolin et al., 2019 |

| TLR1 (this compound Resistant) | 2 µM this compound (72h) | < 10 | Nolin et al., 2019 |

Table 2: Effect of this compound on Notch Pathway Target Gene Expression in HPB-ALL Cells

| Gene | Treatment (48h) | % of DMSO Normalized Gene Expression | Reference |

| DTX1 | 10 µM Nvs-ZP7-1 | ~20% | Nolin et al., 2019 |

| Notch3 | 10 µM Nvs-ZP7-1 | ~40% | Nolin et al., 2019 |

Table 3: Effect of this compound on Erastin-Induced Ferroptosis

| Cell Line | Treatment | Cell Viability (% of Control) | Reference |

| MDA-MB-231 | 5 µM Erastin (B1684096) | ~40% | Chen et al., 2021 |

| MDA-MB-231 | 5 µM Erastin + 10 µM this compound (48h pre-treatment) | ~80% | Chen et al., 2021 |

| RCC4 | 2.5 µM Erastin | ~50% | Chen et al., 2021 |

| RCC4 | 2.5 µM Erastin + 10 µM this compound (24h pre-treatment) | ~90% | Chen et al., 2021 |

Experimental Protocols

Apoptosis/Cell Death Assay (Annexin V/PI Staining)

This protocol is adapted from Nolin et al., 2019.[2]

-

Cell Seeding: Seed T-ALL cells (e.g., TALL-1) at a density of 1 x 10^5 cells/mL in a 24-well plate.

-

Compound Treatment: Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).

-

Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with 1X cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells by flow cytometry within 1 hour. Apoptotic cells are Annexin V positive, and dead cells are both Annexin V and PI positive.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is a standard method for gene expression analysis, as would have been used in Nolin et al., 2019.

-

Cell Treatment and RNA Extraction: Treat cells (e.g., HPB-ALL) with this compound or DMSO for the specified time. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes (e.g., DTX1, Notch3) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the DMSO-treated control.

Ferroptosis Cell Viability Assay

This protocol is adapted from Chen et al., 2021.[6][7][8][9]

-

Cell Seeding: Seed cells (e.g., MDA-MB-231, RCC4) in a 96-well plate at an appropriate density.

-

Pre-treatment: Pre-treat the cells with this compound or vehicle control for the indicated time (e.g., 24-48 hours).

-

Ferroptosis Induction: Induce ferroptosis by adding erastin at a final concentration determined to be effective for the specific cell line.

-

Incubation: Incubate for the desired duration (e.g., 24 hours).

-

Cell Viability Measurement: Measure cell viability using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

Mandatory Visualizations

Experimental Workflow: Target Identification of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]

- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]

- 6. researchgate.net [researchgate.net]

- 7. Zinc transporter ZIP7 is a novel determinant of ferroptosis. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 9. Zinc transporter ZIP7 is a novel determinant of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nvs-ZP7-4: A Novel Modulator of Endoplasmic Reticulum Zinc Homeostasis and Cellular Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nvs-ZP7-4, a first-in-class chemical probe that functions as a potent and specific inhibitor of the zinc transporter SLC39A7 (ZIP7). By disrupting the tightly regulated flow of zinc from the endoplasmic reticulum (ER) to the cytoplasm, this compound has emerged as a critical tool for investigating the roles of ER zinc homeostasis in a variety of cellular processes, including Notch signaling, the unfolded protein response (UPR), and ferroptosis. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Core Function and Mechanism of Action

This compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway.[1][2][3][4][5] Subsequent target deconvolution efforts revealed that this compound directly interacts with and inhibits the function of ZIP7, a transmembrane protein responsible for transporting zinc ions from the ER lumen into the cytosol.[1][2][4] This inhibition leads to an accumulation of zinc within the ER, a critical organelle for protein folding and calcium storage.[1][2][6]

The primary consequences of this compound-mediated ZIP7 inhibition are:

-

Induction of Endoplasmic Reticulum (ER) Stress: The elevated concentration of zinc in the ER disrupts its normal function, leading to the activation of the Unfolded Protein Response (UPR). This is a cellular stress response aimed at restoring ER homeostasis.[1][7] this compound treatment has been shown to activate all three canonical UPR pathways mediated by IRE1, PERK, and ATF6.[7]

-

Inhibition of Notch Signaling: The proper trafficking and processing of Notch receptors are dependent on a functional ER. The ER stress induced by this compound interferes with the trafficking of Notch receptors to the cell surface, thereby inhibiting the activation of the Notch signaling pathway.[1][2][4] This is of particular interest in diseases driven by aberrant Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3]

-

Induction of Apoptosis: In cancer cells, particularly those reliant on Notch signaling like T-ALL, the sustained ER stress and inhibition of survival pathways triggered by this compound lead to programmed cell death, or apoptosis.[1][4]

-

Modulation of Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation. Interestingly, inhibition of ZIP7 by this compound has been shown to protect cells from ferroptosis induced by agents like erastin.[1][2][8] This suggests a complex interplay between zinc and iron homeostasis in regulating this cell death pathway. The mechanism involves the induction of ER stress, which in turn upregulates protective genes.[2][8]

A key piece of evidence supporting the direct engagement of ZIP7 by this compound is the identification of a single point mutation, V430E, in the ZIP7 protein that confers resistance to the compound.[1][2] Furthermore, photoaffinity labeling studies using an analog of this compound have demonstrated a direct interaction with ZIP7.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the activity of this compound and its analogs from published studies.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | Apoptosis (Annexin V/PI) | TALL-1 (Parental) | EC50 | ~1 µM | [1] |

| This compound | Apoptosis (Annexin V/PI) | TALL-1 (TLR1 - Resistant) | EC50 | >10 µM | [1] |

| This compound | ER Stress (ERSE-Luc) | HeLa | IC50 Shift with ZIP7 siRNA | Modest | [4] |

| This compound | Notch Signaling (HES-Luc) | HeLa | IC50 Shift with ZIP7 siRNA | Modest | [4] |

| Nvs-ZP7-3 | Apoptosis (Annexin V/PI) | Various T-ALL lines | % Apoptotic Cells (at 2 µM) | Significant increase in Notch-mutant lines | [1] |

Table 1: Cellular Activity of Nvs-ZP7 Compounds

| Cell Line | Treatment | Observation | Reference |

| TALL-1 | This compound | Increased ER Zinc Levels | [1][6] |

| TALL-1 | This compound | Induction of UPR markers (e.g., CHOP, BiP) | [7] |

| HPB-ALL | Nvs-ZP7-1 | Decreased Notch target gene expression (DTX1, Notch3) | [7] |

| MDA-MB-231 | This compound + Erastin | Reduced erastin-induced cell death | [1][8] |

| RCC4 | This compound + Erastin | Reduced erastin-induced cell death | [8] |

Table 2: Key Experimental Observations with this compound

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

References

- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 2. Zinc transporter ZIP7 is a novel determinant of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen | Semantic Scholar [semanticscholar.org]

- 6. file.techscience.com [file.techscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Unexpected zinc dependency of ferroptosis: what is in a name? - PMC [pmc.ncbi.nlm.nih.gov]

NVS-ZP7-4: A Technical Guide to its Effects on Cellular Zinc Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-ZP7-4 is a potent and selective small-molecule inhibitor of the zinc transporter SLC39A7, more commonly known as ZIP7.[1][2] This transporter is responsible for the efflux of zinc ions (Zn²⁺) from the endoplasmic reticulum (ER) into the cytosol.[3] By blocking this critical transport pathway, this compound disrupts cellular zinc homeostasis, leading to an accumulation of zinc within the ER and a concurrent depletion of cytosolic zinc.[1][4] This perturbation of zinc levels triggers a cascade of cellular events, most notably ER stress and, in certain cellular contexts, apoptosis.[5][6] Initially identified through a phenotypic screen for inhibitors of the Notch signaling pathway, this compound has emerged as a valuable chemical probe for elucidating the intricate roles of ZIP7 and ER zinc homeostasis in various physiological and pathological processes.[1][7] This technical guide provides a comprehensive overview of the effects of this compound on cellular zinc homeostasis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on various cellular parameters as reported in the scientific literature.

| Cell Line | Assay | Parameter | Value | Reference |

| TALL-1 | Annexin V/PI Staining | Apoptosis IC₅₀ | ~1 µM | [1] |

| HSC-3 | ERSE-Luc Reporter | ER Stress EC₅₀ | ~100 nM | [1] |

| HSC-3 | HES-Luc Reporter | Notch Signaling IC₅₀ | ~200 nM | [1] |

Table 1: Cellular Potency of this compound. IC₅₀ and EC₅₀ values of this compound in different cell-based assays.

| Cell Line | Compound Conc. | Parameter | Fold Change | Reference |

| U2OS | 1 µM this compound | ER Zinc (FRET Ratio) | ~1.15 | [1] |

| ARPE-19 | Not Specified | sXBP-1 Levels | 5-10 | [4] |

Table 2: Effect of this compound on Cellular Zinc and ER Stress Markers. Fold change in ER zinc levels and expression of the ER stress marker sXBP-1 upon treatment with this compound.

Core Mechanism of Action

This compound directly inhibits the zinc transporter ZIP7 located on the endoplasmic reticulum membrane.[1] This inhibition blocks the transport of zinc from the ER lumen to the cytosol, leading to a disruption of the normal zinc gradient. The consequences of this action are twofold: an increase in the concentration of labile zinc within the ER and a decrease in cytosolic zinc levels.[1] The elevated ER zinc can interfere with protein folding and processing, leading to the activation of the unfolded protein response (UPR), a hallmark of ER stress.[6] Concurrently, the reduction in cytosolic zinc can impact the activity of numerous zinc-dependent enzymes and transcription factors. In the context of Notch signaling, ZIP7-mediated zinc transport is believed to be essential for the proper trafficking and processing of the Notch receptor.[1][2] By inhibiting ZIP7, this compound disrupts Notch maturation, leading to the downregulation of Notch target genes.[1]

Experimental Protocols

Measurement of ER Zinc Levels using FRET Biosensor (ER-ZapCY1)

This protocol describes the use of a genetically encoded Förster Resonance Energy Transfer (FRET) biosensor, ER-ZapCY1, to measure changes in ER zinc concentration upon treatment with this compound.[1]

Materials:

-

U2OS cells

-

ER-ZapCY1 expression plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM supplemented with 10% FBS

-

This compound

-

DMSO (vehicle control)

-

Fluorescence microscope equipped for FRET imaging (CFP excitation, CFP and YFP emission channels)

Procedure:

-

Seed U2OS cells in a glass-bottom imaging dish.

-

Transfect the cells with the ER-ZapCY1 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for sensor expression.

-

Replace the culture medium with fresh, pre-warmed DMEM.

-

Mount the imaging dish on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

-

Acquire baseline FRET images (CFP and YFP channels) for a period of time before adding the compound.

-

Add this compound (e.g., 1 µM final concentration) or DMSO to the cells.

-

Continue acquiring FRET images at regular intervals to monitor the change in the FRET ratio (YFP/CFP) over time.

-

Analyze the images by calculating the YFP/CFP ratio for individual cells or regions of interest. Normalize the FRET ratio to the baseline to determine the relative change in ER zinc.

ER Stress Reporter Assay (ERSE-Luc)

This assay quantifies the induction of ER stress by measuring the activity of a luciferase reporter driven by an ER stress response element (ERSE).[1]

Materials:

-

HSC-3 cells stably expressing the ERSE-luciferase reporter construct

-

DMEM supplemented with 10% FBS

-

This compound

-

DMSO (vehicle control)

-

Luciferase assay reagent (e.g., Bright-Glo)

-

Luminometer

Procedure:

-

Seed the ERSE-Luc reporter cells in a 96-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luminescence signal to a control (e.g., cell viability assay) if necessary.

-

Plot the dose-response curve and calculate the EC₅₀ value.

Notch Signaling Reporter Assay (HES-Luc)

This assay measures the activity of the Notch signaling pathway by quantifying the expression of a luciferase reporter under the control of the HES1 promoter, a downstream target of Notch.[1]

Materials:

-

HSC-3 cells stably expressing the HES-luciferase reporter construct

-

DMEM supplemented with 10% FBS

-

This compound

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HES-Luc reporter cells in a 96-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 48 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the dose-response curve and calculate the IC₅₀ value.

Western Blot for ER Stress and Notch Signaling Markers

This protocol is for detecting changes in the protein levels of ER stress markers (e.g., BiP, CHOP) and components of the Notch signaling pathway (e.g., cleaved Notch).

Materials:

-

TALL-1 or other suitable cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-BiP, anti-CHOP, anti-cleaved Notch1)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Photoaffinity Labeling of ZIP7

This advanced technique is used to demonstrate a direct interaction between this compound and its target protein, ZIP7, using a photo-reactive and clickable analog of the compound.[1]

Materials:

-

RPMI-8402 cells

-

Photoaffinity probe (NVS-ZP7-6, a diazirine- and alkyne-containing analog of this compound)

-

This compound (as a competitor)

-

UV irradiation source (e.g., 365 nm)

-

Click chemistry reagents (e.g., biotin-azide, copper catalyst, ligand)

-

Streptavidin beads for enrichment

-

Mass spectrometer for protein identification

Procedure:

-

Incubate RPMI-8402 cells with the photoaffinity probe. For competition experiments, pre-incubate cells with an excess of this compound.

-

Expose the cells to UV light to induce covalent cross-linking of the probe to interacting proteins.

-

Lyse the cells and perform a click reaction to attach a biotin (B1667282) tag to the alkyne group of the probe.

-

Enrich the biotin-tagged proteins using streptavidin beads.

-

Elute the enriched proteins and identify them by mass spectrometry.

-

Analyze the data to identify proteins that are specifically labeled by the probe and where this labeling is competed by this compound.

Conclusion

This compound is a specific and potent inhibitor of the ER zinc transporter ZIP7. Its ability to modulate cellular zinc homeostasis provides a powerful tool for investigating the roles of ER zinc in a variety of cellular processes, including protein folding, ER stress, and Notch signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to further unravel the complexities of zinc biology and its implications for human health and disease.

References

- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Zinc transporter ZIP7 is a novel determinant of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]

- 7. researchgate.net [researchgate.net]

Investigating Ferroptosis with Nvs-ZP7-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. A key regulator of cellular zinc homeostasis, the zinc transporter ZIP7 (SLC39A7), has been identified as a novel determinant in the ferroptotic signaling cascade. The small molecule inhibitor, Nvs-ZP7-4, offers a potent and specific tool to probe the function of ZIP7 and its role in ferroptosis. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and quantitative data related to the use of this compound in ferroptosis research. This compound acts by inhibiting the transport of zinc from the endoplasmic reticulum (ER) to the cytosol, which paradoxically protects cancer cells from ferroptosis induced by compounds such as erastin (B1684096). This protective effect is associated with the induction of ER stress and the upregulation of downstream targets that mitigate lipid peroxidation.

Mechanism of Action: this compound in the Context of Ferroptosis

Ferroptosis is canonically initiated by the inhibition of system Xc-, a cystine/glutamate antiporter, by molecules like erastin. This leads to the depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). Reduced GSH levels, in turn, inactivate the selenoenzyme glutathione peroxidase 4 (GPX4), which is responsible for detoxifying lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) in the presence of iron ultimately leads to cell death.

This compound intervenes in this pathway by specifically inhibiting the zinc transporter ZIP7. ZIP7 is responsible for the flux of zinc from the ER into the cytosol. By blocking this transport, this compound alters the intracellular zinc balance, leading to an increase in ER zinc levels.[1] This disruption of zinc homeostasis triggers an ER stress response. A key consequence of this ZIP7 inhibition is the upregulation of genes associated with the unfolded protein response (UPR), such as HERPUD1. The precise mechanism by which ER stress confers resistance to ferroptosis is an area of active investigation, but it is hypothesized to involve pathways that counteract lipid peroxidation or enhance cellular antioxidant capacity.

Signaling Pathway of this compound in Ferroptosis Inhibition

Caption: this compound inhibits ZIP7, leading to ER stress which in turn blocks erastin-induced ferroptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability in the context of erastin-induced ferroptosis in various cancer cell lines.

Table 1: Effect of this compound on Erastin-Induced Ferroptosis in MDA-MB-231 Cells

| Treatment | Concentration | Cell Viability (% of Control) | Reference |

| Vehicle (DMSO) | - | 100 | [2] |

| Erastin | 10 µM | ~50 | [2] |

| This compound | 10 µM | ~95 | [2] |

| Erastin + this compound | 10 µM + 10 µM | ~85 | [2] |

Table 2: Effect of this compound on Erastin-Induced Ferroptosis in RCC4 Cells

| Treatment | Concentration | Cell Viability (% of Control) | Reference |

| Vehicle (DMSO) | - | 100 | [2] |

| Erastin | 10 µM | ~40 | [2] |

| This compound | 10 µM | ~100 | [2] |

| Erastin + this compound | 10 µM + 10 µM | ~90 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is designed to assess the protective effect of this compound against erastin-induced ferroptosis.

Materials:

-

MDA-MB-231 or RCC4 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Erastin (stock solution in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Pre-treatment with this compound: Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 24-48 hours.

-

Induction of Ferroptosis: Add erastin to the wells at the desired final concentration (e.g., 10 µM). Include wells with erastin alone, this compound alone, and vehicle control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.

Lipid Peroxidation Assay (Using C11-BODIPY™ 581/591)

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.

Materials:

-

Cells cultured on glass-bottom dishes or in black, clear-bottom 96-well plates

-

This compound

-

Erastin

-

C11-BODIPY™ 581/591 (stock solution in DMSO)

-

Hoechst 33342 or DAPI for nuclear staining (optional)

-

Fluorescence microscope or flow cytometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Treatment: Treat cells with this compound and/or erastin as described in the cell viability assay protocol.

-

Probe Loading: 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Imaging or Flow Cytometry:

-

Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE channel or similar. An increase in the population of cells with high green fluorescence indicates lipid peroxidation.

-

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins such as ZIP7.

Materials:

-

Treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ZIP7, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-ZIP7) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

-

Experimental Workflow

Caption: A typical workflow for studying the effects of this compound on ferroptosis.

This technical guide provides a comprehensive framework for researchers to investigate the role of this compound in ferroptosis. By utilizing the described protocols and understanding the underlying mechanisms, scientists can further elucidate the intricate connections between zinc homeostasis, ER stress, and this critical cell death pathway.

References

Nvs-ZP7-4 Induced Endoplasmic Reticulum Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvs-ZP7-4 is a small molecule inhibitor of the zinc transporter SLC39A7 (ZIP7), a critical regulator of zinc homeostasis within the endoplasmic reticulum (ER).[1][2][3] By disrupting the normal flux of zinc from the ER to the cytoplasm, this compound elevates intra-ER zinc concentrations, thereby inducing ER stress and activating the Unfolded Protein Response (UPR).[1][4] This response involves the initiation of all three canonical UPR signaling pathways: PERK, IRE1, and ATF6.[5][6] The induction of ER stress by this compound has been shown to interfere with Notch trafficking and signaling and to promote apoptosis, particularly in cancer cell lines with activating Notch mutations, such as T-cell acute lymphoblastic leukemia (T-ALL).[1][6][7] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced ER stress, with a focus on the core signaling pathways.

Mechanism of Action of this compound

This compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway.[1][3] Subsequent target identification studies revealed that it directly inhibits the function of SLC39A7, more commonly known as ZIP7.[1][3][7] ZIP7 is a transmembrane protein located in the ER membrane responsible for transporting zinc from the ER lumen into the cytoplasm.[1][4]

The inhibitory action of this compound on ZIP7 leads to the accumulation of zinc within the ER.[1] This dysregulation of zinc homeostasis disrupts the ER's protein folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this stress, the cell activates the UPR, a complex signaling network aimed at restoring ER homeostasis or, if the stress is too severe or prolonged, triggering apoptosis.[5][6]

References

- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]

- 4. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a ZIP7 inhibitor from a Notch pathway screen | Semantic Scholar [semanticscholar.org]

Induction of Apoptosis by Nvs-ZP7-4 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Nvs-ZP7-4 was identified through a phenotypic screen for inhibitors of the Notch signaling pathway.[1][2][3][4][5] Its primary molecular target is the SLC39A7 zinc transporter, also known as ZIP7.[1][2][3][4] By inhibiting ZIP7, this compound prevents the transport of zinc from the endoplasmic reticulum (ER) to the cytoplasm, leading to an accumulation of zinc within the ER.[1][2][4] This disruption of zinc homeostasis triggers ER stress and activates the unfolded protein response (UPR).[1][2][5][6] The sustained ER stress ultimately culminates in the induction of apoptosis in cancer cells.[1][3][4][5] This mechanism has been primarily elucidated in T-cell acute lymphoblastic leukemia (T-ALL) cells, where Notch signaling is frequently activated.[1][2][3][4][5]

Signaling Pathways

The induction of apoptosis by this compound involves multiple signaling pathways, primarily the ER stress pathway and, in certain cancer types, the PI3K/AKT pathway.

Caption: Mechanism of this compound-induced apoptosis via ZIP7 inhibition and ER stress.

In hepatocellular carcinoma (HCC), this compound has been shown to inhibit the PI3K/AKT signaling pathway, which is a key regulator of cell survival and proliferation.[7][8]

Caption: this compound promotes apoptosis in HCC by inhibiting the PI3K/AKT pathway.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cancer cells as reported in the literature.

Table 1: Apoptosis and Cell Death in T-ALL Cell Lines Treated with this compound

| Cell Line | Treatment Duration | This compound Concentration | % Apoptotic & Dead Cells (Annexin V/PI) | Reference |

| TALL-1 | 72 hours | Dose-dependent | Data reported as dose-response curve | [2][6] |

| HPB-ALL | 48 hours | Not specified | Not specified | [1] |

| TALL-1 (Resistant) | 72 hours | Dose-dependent | Reduced apoptosis compared to parental | [9][6] |

Note: Specific percentage values from dose-response curves require access to the full-text articles.

Table 2: Effects of this compound on Hepatocellular Carcinoma (HCC) Cells

| Cell Line | Effect | Key Findings | Reference |

| HCCLM3 | Inhibition of viability, proliferation, migration, invasion; Apoptosis induction | This compound demonstrates anti-tumor effects | [7] |

| Huh7 | Inhibition of viability, proliferation, migration, invasion; Apoptosis induction | This compound demonstrates anti-tumor effects | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. Apoptosis and Cell Death Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cells (e.g., TALL-1) at a suitable density in appropriate culture medium. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).

-

Cell Harvesting: After treatment, collect both adherent and suspension cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Workflow for the Annexin V/PI apoptosis assay.

4.2. Western Blotting for Protein Expression Analysis

This method is used to detect changes in the expression levels of proteins involved in apoptosis and other signaling pathways.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, p-AKT, total AKT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4.3. Target Validation using siRNA Knockdown

This protocol is used to confirm that the effects of this compound are mediated through its target, ZIP7.

-

siRNA Transfection: Transfect cancer cells with siRNAs targeting ZIP7 or a non-targeting control siRNA using a suitable transfection reagent.

-

Cell Culture: Allow the cells to grow for a period (e.g., 48-72 hours) to ensure knockdown of the target protein.

-

This compound Treatment: Treat the siRNA-transfected cells with this compound.

-

Endpoint Analysis: Perform downstream assays, such as an ER stress reporter assay (ERSE-Luc) or an apoptosis assay, to determine if the knockdown of ZIP7 phenocopies or alters the response to this compound.[1][2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]

- 4. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]

- 5. | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a ZIP7 inhibitor from a Notch pathway screen | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Nvs-ZP7-4: A Technical Guide to a Novel Modulator of Endoplasmic Reticulum Zinc Homeostasis and Notch Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvs-ZP7-4 is a first-in-class small molecule inhibitor of the SLC39A7 (ZIP7) zinc transporter.[1][2][3][4] Discovered through a phenotypic screen for inhibitors of the Notch signaling pathway, this compound has emerged as a critical chemical tool for interrogating the role of endoplasmic reticulum (ER) zinc homeostasis in cellular processes.[1][2][4] Its mechanism of action involves the direct inhibition of ZIP7, leading to an accumulation of zinc within the ER. This perturbation of zinc levels triggers the Unfolded Protein Response (UPR) and subsequent ER stress-induced apoptosis, particularly in cancer cells dependent on Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and drug development efforts.

Discovery and Development

This compound was identified from a high-throughput phenotypic screen designed to discover novel inhibitors of the Notch signaling pathway, which is aberrantly activated in over 50% of T-ALL cases.[1][2][4] The initial hit, NVS-ZP7-1, was optimized through a structure-activity relationship (SAR) campaign to improve potency and drug-like properties, ultimately yielding this compound.[2]

Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of the initial hit compound, NVS-ZP7-1. Key structural modifications that led to improved activity are summarized below.

| Compound | Structural Modifications from NVS-ZP7-1 | Impact on Activity |

| NVS-ZP7-2 | Enantiomer of NVS-ZP7-1 | Inactive, confirming stereospecificity of the scaffold.[2] |

| NVS-ZP7-3 | Replacement of the benzoxazine (B1645224) ring with a quinazolinone | Modest improvement in activity.[2] |

| This compound | Fluorination of the aminobenzothiazole moiety of NVS-ZP7-3 | Further improvement in activity.[2] |

| NVS-ZP7-5 | Replacement of the aminobenzothiazole with a 3,4-difluorobenzamide | Improved activity.[2] |

| NVS-ZP7-7 | Loss of the 2-hydroxyl group | Little impact on activity.[2] |

| NVS-ZP7-8 | Replacement with heterocyclic benzamides | Inactive.[2] |

Target Identification and Validation

The direct target of this compound was identified as the zinc transporter ZIP7 (SLC39A7). This was validated through several key experiments:

-

Resistant Cell Line Generation: A T-ALL cell line (TALL-1) resistant to this compound was generated by continuous culture with increasing concentrations of the compound.[1][2] Sequencing of the resistant cell line identified a single point mutation, V430E, in the SLC39A7 gene.[1][2][3][4]

-

Photoaffinity Labeling: A diazirine-containing analog of this compound was used to covalently label interacting proteins in live cells.[1][2][3][4] Mass spectrometry analysis of the labeled proteins identified ZIP7 as a direct binding partner.[2]

Mechanism of Action

This compound exerts its biological effects by inhibiting the function of ZIP7, a key transporter responsible for moving zinc from the endoplasmic reticulum into the cytoplasm.[1][2] This inhibition leads to a cascade of cellular events, as depicted in the signaling pathway below.

Caption: this compound inhibits ZIP7, leading to increased ER zinc, ER stress, and UPR activation, ultimately causing apoptosis and inhibiting Notch signaling.

Quantitative Data

The following tables summarize the quantitative effects of this compound on T-ALL cell lines.

Apoptosis Induction in T-ALL Cell Lines

The table below shows the percentage of apoptotic and dead TALL-1 cells after 72 hours of treatment with this compound, as measured by Annexin V and Propidium Iodide staining.[2]

| This compound Concentration (µM) | % Apoptotic/Dead Cells (Parental TALL-1) | % Apoptotic/Dead Cells (Resistant TLR1) |

| 0 | ~5% | ~5% |

| 0.1 | ~20% | ~5% |

| 0.3 | ~40% | ~10% |

| 1.0 | ~60% | ~15% |

| 3.0 | ~80% | ~20% |

| 10.0 | >90% | ~25% |

Upregulation of Unfolded Protein Response (UPR) Genes

Treatment with this compound for 48 hours leads to a significant increase in the mRNA levels of key UPR genes in HeLa cells.[3]

| Gene | Fold Increase in mRNA Expression |

| ERdj4 | > 4 |

| SEC61A | > 2 |

| HSPA5 (BiP) | > 3 |

| SEL1L | > 2.5 |

| CHOP | > 5 |

| PPP1R15A (GADD34) | > 4 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Phenotypic Screen for Notch Pathway Inhibitors

This protocol outlines the high-throughput screen used to identify initial hits.

Caption: Workflow for the phenotypic screen to identify Notch signaling inhibitors.

Protocol:

-

Cell Plating: Seed T-ALL cells (e.g., HPB-ALL) in 384-well plates at a density of 5,000 cells per well.

-

Compound Addition: Add small molecule library compounds to a final concentration of 10 µM. Include DMSO as a negative control and a known Notch inhibitor (e.g., a gamma-secretase inhibitor) as a positive control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Immunofluorescence Staining: Fix the cells and stain for cell surface Notch1 using a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of cell surface Notch1 fluorescence.

-

Hit Selection: Identify compounds that cause a statistically significant reduction in cell surface Notch1 expression compared to DMSO controls.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol details the measurement of apoptosis and cell death.

-

Cell Treatment: Plate T-ALL cells and treat with various concentrations of this compound or DMSO for 72 hours.[2]

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

siRNA-mediated Knockdown of ZIP7

This protocol describes the procedure for reducing ZIP7 expression to validate its role.

-

siRNA Preparation: Resuspend lyophilized siRNA targeting SLC39A7 and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.

-

Transfection Complex Formation:

-

Dilute the siRNA in serum-free medium.

-

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow complex formation.

-

-

Cell Transfection: Add the transfection complexes to cells plated in antibiotic-free medium.

-

Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays (e.g., quantitative PCR to confirm knockdown, or functional assays with this compound).

Photoaffinity Labeling for Target Identification

This protocol outlines the method used to confirm the direct binding of this compound to ZIP7.

References

SLC39A7 as a Therapeutic Target for Nvs-ZP7-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solute carrier family 39 member 7 (SLC39A7), also known as ZIP7, has emerged as a compelling therapeutic target in oncology and other diseases. This transmembrane protein, responsible for transporting zinc from the endoplasmic reticulum (ER) and Golgi apparatus into the cytosol, plays a crucial role in maintaining cellular zinc homeostasis.[1][2] Dysregulation of SLC39A7 function has been implicated in various pathologies, including cancer, through its influence on critical signaling pathways. Nvs-ZP7-4 is a potent and selective small molecule inhibitor of SLC39A7, representing a first-in-class chemical probe to investigate the therapeutic potential of targeting this zinc transporter.[3][4] This technical guide provides an in-depth overview of SLC39A7 as a therapeutic target for this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Core Concepts: SLC39A7 and this compound

SLC39A7 is a vital regulator of intracellular zinc signaling. The release of zinc from the ER, mediated by SLC39A7, acts as a secondary messenger, modulating the activity of various enzymes and transcription factors.[5] Notably, SLC39A7 is implicated in the activation of the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[3][4] Activating mutations in the Notch1 receptor are found in over 50% of T-cell acute lymphoblastic leukemia (T-ALL) cases, making this pathway an attractive target for therapeutic intervention.[6][7]

This compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway.[3] It was subsequently discovered that this compound directly targets and inhibits SLC39A7, leading to an accumulation of zinc within the ER and a subsequent decrease in cytosolic zinc levels.[3][8] This disruption of zinc homeostasis induces ER stress and triggers the unfolded protein response (UPR), ultimately leading to apoptosis in cancer cells, particularly those with activating Notch mutations.[3][9]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Cell Line | Notch Status | This compound IC50 (Apoptosis) | Reference |

| TALL-1 | Mutant | ~1 µM | [3] |

| HPB-ALL | Mutant | Not specified | [3] |

| DND-41 | Mutant | Not specified | [3] |

| KOPT-K1 | Mutant | Not specified | [3] |

| SUP-T11 | Wild-type | Inactive | [3] |

| TLR1 (TALL-1 Resistant) | Mutant | >10 µM | [3] |

Table 1: Dose-Response of this compound in T-ALL Cell Lines. The table shows the half-maximal inhibitory concentration (IC50) for this compound in inducing apoptosis in various T-ALL cell lines after 72 hours of treatment. The data highlights the selectivity of this compound for Notch mutant cell lines.

Signaling Pathways and Mechanism of Action

The inhibition of SLC39A7 by this compound triggers a cascade of cellular events, primarily centered around the disruption of Notch signaling and the induction of ER stress.

Caption: this compound inhibits SLC39A7, leading to ER zinc accumulation, ER stress, and impaired Notch signaling, ultimately inducing apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of SLC39A7 as a therapeutic target for this compound.

Cell Viability and Apoptosis Assay

This protocol is used to determine the effect of this compound on the viability and induction of apoptosis in T-ALL cell lines.

-

Cell Culture: T-ALL cell lines (e.g., TALL-1, SUP-T11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with a serial dilution of this compound (or DMSO as a vehicle control) for 72 hours.

-

Apoptosis Staining: After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).

-

Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic. The percentage of apoptotic cells is quantified for each treatment condition.

-

Data Analysis: IC50 values are calculated by plotting the percentage of apoptotic cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for assessing this compound induced apoptosis in T-ALL cells.

ER Stress Analysis by Western Blot

This protocol is used to assess the induction of ER stress markers upon treatment with this compound.

-

Cell Treatment and Lysis: T-ALL cells are treated with this compound (e.g., 1 µM) for various time points (e.g., 6, 12, 24 hours). After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, p-IRE1α, ATF4) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection kit and imaged using a chemiluminescence imaging system.

Photoaffinity Labeling for Target Identification

This protocol is used to demonstrate the direct binding of this compound to its target protein, SLC39A7.

-

Probe Synthesis: A photo-reactive analog of this compound is synthesized, typically containing a diazirine moiety and a clickable tag (e.g., alkyne).

-

Cell Treatment and UV Crosslinking: Cells are incubated with the photoaffinity probe. For competition experiments, cells are pre-incubated with excess this compound. The cells are then irradiated with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.

-

Cell Lysis and Click Chemistry: Cells are lysed, and the alkyne-tagged proteins are conjugated to a reporter molecule (e.g., biotin-azide or a fluorescent dye-azide) via a copper-catalyzed click reaction.

-

Enrichment and Identification: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then identified by mass spectrometry.

-

Validation: The direct labeling of SLC39A7 is confirmed by western blotting using an anti-SLC39A7 antibody.

Caption: Workflow for identifying the direct target of this compound.

Conclusion

SLC39A7 represents a novel and promising therapeutic target for the treatment of cancers dependent on the Notch signaling pathway, such as T-ALL. The small molecule inhibitor this compound has proven to be an invaluable tool for elucidating the biological consequences of SLC39A7 inhibition. Its ability to induce ER stress and apoptosis selectively in Notch-activated cancer cells provides a strong rationale for the further development of SLC39A7 inhibitors as a potential therapeutic strategy. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of targeting SLC39A7 with this compound and similar molecules. The detailed protocols and visualized pathways offer a practical resource for designing and executing further preclinical studies in this exciting area of research.

References

- 1. journals.plos.org [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Zinc Transporter, Slc39a7 (Zip7) Is Implicated in Glycaemic Control in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]

- 7. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Nvs-ZP7-4: A Technical Deep Dive into its Structural Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Nvs-ZP7-4 has emerged as a first-in-class chemical probe for studying the role of the zinc transporter ZIP7 (also known as SLC39A7) in cellular signaling.[1][2][3] Its discovery through a phenotypic screen for inhibitors of the Notch signaling pathway has unveiled a novel mechanism to induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells, positioning ZIP7 as a druggable target.[2][3] This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, its mechanism of action, and detailed experimental protocols relevant to its study.

Core Mechanism of Action

This compound directly inhibits the zinc transporter ZIP7, which is responsible for transporting zinc from the endoplasmic reticulum into the cytoplasm.[2] This inhibition leads to an accumulation of zinc within the ER, disrupting cellular zinc homeostasis. The elevated ER zinc levels trigger the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins.[4][5] Sustained ER stress ultimately leads to apoptosis, or programmed cell death.[4][5][6][7]

A key consequence of this compound-mediated ZIP7 inhibition is the impairment of Notch receptor trafficking to the cell surface, thereby inhibiting the Notch signaling pathway.[2] Additionally, in hepatocellular carcinoma, this compound has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[8][9][10][11]

Structural Activity Relationship (SAR) of this compound Analogs

The initial discovery and optimization of this compound involved the synthesis and evaluation of several analogs. While specific IC50 values are not publicly available in the primary literature, the relative activities provide valuable insights into the SAR of this chemical scaffold. The core structure consists of a benzoxazine (B1645224) or quinazolinone moiety linked to an aminobenzothiazole group.

| Compound ID | Structural Modifications | Relative Activity/Remarks |

| NVS-ZP7-1 | Benzoxazine core | Active, initial hit. |

| NVS-ZP7-2 | Enantiomer of NVS-ZP7-1 | Inactive, demonstrating stereospecificity of the scaffold. |

| NVS-ZP7-3 | Quinazolinone core replacing benzoxazine | Modest improvement in activity compared to NVS-ZP7-1. |

| This compound | Fluorination of the aminobenzothiazole of NVS-ZP7-3 | Further improvement in activity. |

| NVS-ZP7-5 | Replacement of aminobenzothiazole with a 3,4-difluorobenzamide | Improved activity. |

| NVS-ZP7-6 | Diazirine-containing analog | Generated for use as a photoaffinity probe to identify the direct binding target (ZIP7). |

This table summarizes qualitative SAR data as specific quantitative values are not available in the cited literature.

Signaling Pathways Affected by this compound

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits ZIP7, leading to increased ER zinc, ER stress, UPR activation, and apoptosis, while impairing Notch receptor trafficking.

Caption: The Unfolded Protein Response (UPR) is activated by ER stress through three main sensors: IRE1, PERK, and ATF6, which converge on the pro-apoptotic factor CHOP.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of ER Stress-induced Apoptosis in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ER stress-induced cell death mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mediators of endoplasmic reticulum stress‐induced apoptosis | EMBO Reports [link.springer.com]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorylation of zinc channel ZIP7 drives MAPK, PI3K and mTOR growth and proliferation signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of zinc channel ZIP7 drives MAPK, PI3K and mTOR growth and proliferation signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Nvs-ZP7-4: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvs-ZP7-4 is a small molecule inhibitor of the zinc transporter SLC39A7 (also known as ZIP7).[1][2][3] It was identified through a phenotypic screen for inhibitors of the Notch signaling pathway.[4] this compound disrupts zinc homeostasis within the endoplasmic reticulum (ER), leading to ER stress, induction of the unfolded protein response (UPR), and subsequent apoptosis in cancer cells, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1][2][4] These application notes provide detailed experimental protocols for studying the effects of this compound in cell culture, focusing on T-ALL cell lines.

Mechanism of Action

This compound directly interacts with and inhibits the function of ZIP7, a transporter responsible for moving zinc from the ER to the cytoplasm.[2][4] This inhibition leads to an accumulation of zinc within the ER, disrupting the proper folding of proteins, including the Notch1 receptor.[2][4] The resulting ER stress activates all three branches of the UPR (IRE1, PERK, and ATF6), leading to the expression of pro-apoptotic factors and ultimately, programmed cell death.[1]

Data Presentation

Dose-Response of this compound on TALL-1 Cell Viability

The following table summarizes the dose-dependent effect of this compound on the viability of the TALL-1 human T-cell acute lymphoblastic leukemia cell line after 72 hours of treatment. Data is presented as the percentage of apoptotic and dead cells as determined by Annexin V/Propidium Iodide staining.

| This compound Concentration (µM) | % Apoptotic/Dead TALL-1 Cells (Parental) | % Apoptotic/Dead TALL-1 Cells (Resistant - TLR1) |

| 0 (DMSO) | ~5% | ~5% |

| 0.1 | ~10% | ~5% |

| 0.3 | ~20% | ~5% |

| 1.0 | ~40% | ~10% |

| 3.0 | ~60% | ~15% |

| 10.0 | ~80% | ~20% |

Note: Data is estimated from graphical representations in scientific literature.[3] The resistant TALL-1 cell line (TLR1) was generated by continuous exposure to increasing concentrations of this compound over six months, resulting in a greater than tenfold increase in the half-maximum inhibitory concentration (IC50).[3]

Experimental Protocols

Cell Culture of T-ALL Cell Lines (HPB-ALL and TALL-1)

This protocol outlines the general procedure for culturing HPB-ALL and TALL-1 suspension cell lines.

Materials:

-

HPB-ALL or TALL-1 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Sterile, vented T-25 or T-75 culture flasks

-

Sterile centrifuge tubes

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Protocol:

-

Media Preparation:

-

For HPB-ALL: Prepare complete growth medium consisting of RPMI-1640 supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

For TALL-1: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

-

Thawing Frozen Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Subculturing:

-

These cells grow in suspension. Monitor cell density every 2-3 days.

-

Maintain the cell concentration between 2 x 10^5 and 1 x 10^6 viable cells/mL.

-

To passage, determine the cell density and viability using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension to the seeding density (e.g., 3 x 10^5 cells/mL) with fresh, pre-warmed complete growth medium in a new culture flask.

-

This compound Treatment

Materials:

-

This compound compound

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Cultured T-ALL cells

-

Complete growth medium

Protocol:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Cell Treatment:

-

Seed the T-ALL cells at the desired density in a multi-well plate or culture flask.

-

Prepare the desired final concentrations of this compound by diluting the stock solution in complete growth medium.

-

Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).

-

Add the this compound containing medium to the cells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry.

Materials:

-

Treated and untreated T-ALL cells

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution

-

1x Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting:

-

Following treatment with this compound, collect the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS and centrifuge again.

-

-

Staining:

-

Resuspend the cell pellet in 1x Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1x Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, single-stained (Annexin V only and PI only), and vehicle-treated cells as controls to set up compensation and gates.

-

Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Western Blotting for Notch1 and ER Stress Markers

This protocol details the detection of specific proteins by western blot.

Materials:

-

Treated and untreated T-ALL cells

-

RIPA buffer or other suitable lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer (with β-mercaptoethanol or DTT)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Notch1, anti-cleaved PARP, anti-BiP/GRP78, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

Harvest cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Use a loading control like β-actin to ensure equal protein loading.

-

Quantitative PCR (qPCR) for ER Stress Gene Expression

This protocol outlines the measurement of mRNA levels of UPR target genes.

Materials:

-

Treated and untreated T-ALL cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

qPCR primers for target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers for each gene of interest.

-

Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative gene expression changes using the ΔΔCt method, comparing the treated samples to the vehicle control.

-

Mandatory Visualizations

Caption: this compound inhibits ZIP7, leading to ER zinc accumulation, ER stress, and apoptosis.

Caption: Experimental workflow for characterizing this compound effects in T-ALL cell lines.

References

Application Notes and Protocols: Optimal Concentration of Nvs-ZP7-4 for T-ALL Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvs-ZP7-4 is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7), a critical component in maintaining zinc homeostasis within the endoplasmic reticulum (ER).[1][2][3] In T-cell Acute Lymphoblastic Leukemia (T-ALL), particularly in cases with activating NOTCH1 mutations, this compound has been demonstrated to induce apoptosis and inhibit cell proliferation.[1][4] This is achieved through the disruption of ER zinc levels, leading to ER stress, interference with Notch receptor trafficking to the cell surface, and subsequent activation of apoptotic pathways.[1][5] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for in vitro studies involving T-ALL cells.

Mechanism of Action